3,4-Difluoro-4'-ethylbenzophenone

Physical state Melting point Formulation

3,4-Difluoro-4'-ethylbenzophenone (CAS 845781-02-4) is a fluorinated benzophenone derivative with the formula C₁₅H₁₂F₂O and molecular weight 246.25 g·mol⁻¹. It belongs to the class of diaryl ketones and serves primarily as a research intermediate in medicinal chemistry, agrochemical development, and advanced materials.

Molecular Formula C15H12F2O
Molecular Weight 246.25 g/mol
CAS No. 845781-02-4
Cat. No. B1302721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-4'-ethylbenzophenone
CAS845781-02-4
Molecular FormulaC15H12F2O
Molecular Weight246.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C15H12F2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3
InChIKeyIKAXVIMYHKRLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-4'-ethylbenzophenone (CAS 845781-02-4) – Procurement-Relevant Compound Profile


3,4-Difluoro-4'-ethylbenzophenone (CAS 845781-02-4) is a fluorinated benzophenone derivative with the formula C₁₅H₁₂F₂O and molecular weight 246.25 g·mol⁻¹ [1]. It belongs to the class of diaryl ketones and serves primarily as a research intermediate in medicinal chemistry, agrochemical development, and advanced materials [1]. The compound features a 3,4-difluorophenyl moiety on one ring and a 4-ethylphenyl moiety on the other, which collectively influence its physicochemical and electronic properties [1].

Why 3,4-Difluoro-4'-ethylbenzophenone Cannot Be Replaced by Closely Related Analogs


Although several difluorobenzophenone isomers share the same molecular formula, differences in fluorine substitution pattern and the presence of the 4'-ethyl group lead to measurable variations in boiling point, physical state, lipophilicity (LogP), and density [1][2]. These differences directly impact handling, purification, and biological partitioning, meaning that substitution with the 3,5-difluoro isomer, a non-ethylated analog, or a methyl analog will alter experimental outcomes in a predictable and quantifiable manner [1][2].

Quantitative Differentiation Evidence for 3,4-Difluoro-4'-ethylbenzophenone Against Its Closest Comparators


Physical State at Room Temperature: Liquid vs. Solid – Handling and Formulation Advantage

3,4-Difluoro-4'-ethylbenzophenone is a liquid at room temperature (no melting point reported in vendor databases, indicating a melting point below 25 °C), whereas the isomeric 3,5-difluoro-4'-ethylbenzophenone is a solid with a predicted melting point of 91.59 °C [1]. This difference in physical state can simplify liquid-handling protocols and enable solvent-free reaction conditions for the target compound [1].

Physical state Melting point Formulation

Boiling Point Elevation: Enhanced Thermal Stability for High-Temperature Processes

The target compound exhibits a predicted boiling point of 349.3 °C at 760 mmHg, which is 3.7 °C higher than that of the 3,5-difluoro isomer (345.6 °C) and 17.4 °C higher than that of the non-ethylated 3,4-difluorobenzophenone (314.2 °C) . This elevation indicates stronger intermolecular interactions that may confer a greater thermal processing window.

Boiling point Thermal stability Distillation

Lipophilicity Tuning: LogP Distinction from Non-Ethyl and Non-Fluorinated Analogs

The target compound has a predicted LogP of 3.76, identical to the 3,5-isomer but substantially higher than 3,4-difluorobenzophenone (LogP 3.20) and 4'-ethylbenzophenone (LogP 3.48) [1][2]. This indicates that the combined 3,4-difluoro and 4'-ethyl substitution pattern maximizes lipophilicity, which can be advantageous when higher logP values are required for membrane permeability or hydrophobic partitioning.

Lipophilicity LogP Drug-likeness

Density Modulation: Lower Density than Non-Ethylated Fluorinated Analog

The predicted density of 3,4-difluoro-4'-ethylbenzophenone is 1.179 g·cm⁻³, which is approximately 6% lower than the estimated density of 3,4-difluorobenzophenone (~1.254 g·cm⁻³) [1]. The lower density is attributable to the greater free volume introduced by the ethyl group, which may influence mixing behavior and storage requirements.

Density Material properties Formulation

Procurement-Relevant Application Scenarios for 3,4-Difluoro-4'-ethylbenzophenone


Medicinal Chemistry Lead Optimization Requiring a Liquid Benzophenone Intermediate

When a synthetic route demands a benzophenone building block that is liquid at room temperature for easy liquid transfer and solvent-free reaction setup, 3,4-difluoro-4'-ethylbenzophenone is preferred over the solid 3,5-difluoro isomer (mp 91.59 °C). Its liquid state simplifies automated liquid handling and micro-scale dispensing in high-throughput medicinal chemistry workflows .

High-Temperature Polymer Synthesis and Distillative Purification

The elevated boiling point of 3,4-difluoro-4'-ethylbenzophenone (349.3 °C) compared to non-ethylated analogs (314.2 °C) makes it more suitable for high-temperature polycondensation reactions or vacuum distillation purification where thermal stability is critical . The additional ethyl group provides greater thermal robustness.

Agrochemical or Pharmaceutical Research Where Higher Lipophilicity is Desirable

With a LogP of 3.76, this compound is more lipophilic than the non-fluorinated 4'-ethylbenzophenone (LogP 3.48) and the non-ethylated 3,4-difluorobenzophenone (LogP 3.20). This property can be exploited in the design of active ingredients where increased membrane permeability or higher octanol-water partitioning is required for biological activity .

Precision Formulation Development Leveraging Controlled Density

The density of 1.179 g·cm⁻³ allows precise volumetric dosing in liquid formulations, differentiated from the denser 3,4-difluorobenzophenone (~1.254 g·cm⁻³). This can be advantageous in scenarios where minimal density variation between ingredients is required for emulsion or suspension stability .

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